molecular formula C9H10Cl2N2O2 B15329203 Ethyl 2,6-dichloro-3-(methylamino)isonicotinate

Ethyl 2,6-dichloro-3-(methylamino)isonicotinate

Cat. No.: B15329203
M. Wt: 249.09 g/mol
InChI Key: QPINCJMSPXIRGX-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-3-(methylamino)isonicotinate is a chemical compound with the molecular formula C9H9Cl2NO2 It is a derivative of isonicotinic acid and features both chloro and methylamino substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dichloro-3-(methylamino)isonicotinate typically involves the esterification of 2,6-dichloroisonicotinic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. The methylamino group is introduced through a subsequent reaction involving methylamine under controlled conditions to achieve the desired substitution on the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-3-(methylamino)isonicotinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the aromatic ring.

    Substitution: The chloro groups on the aromatic ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Ethyl 2,6-dichloro-3-(methylamino)isonicotinate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2,6-dichloro-3-(methylamino)isonicotinate involves its interaction with specific molecular targets. The chloro and methylamino groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2,6-dichloro-3-(methylamino)isonicotinate can be compared with other similar compounds, such as:

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, leading to differences in its chemical properties and reactivity.

    2,6-Dichloroisonicotinic acid: The parent compound without the ester and methylamino groups, which has different reactivity and applications.

    Ethyl 2,6-dichloroisonicotinate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H10Cl2N2O2

Molecular Weight

249.09 g/mol

IUPAC Name

ethyl 2,6-dichloro-3-(methylamino)pyridine-4-carboxylate

InChI

InChI=1S/C9H10Cl2N2O2/c1-3-15-9(14)5-4-6(10)13-8(11)7(5)12-2/h4,12H,3H2,1-2H3

InChI Key

QPINCJMSPXIRGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1NC)Cl)Cl

Origin of Product

United States

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